molecular formula C19H21N3O5S2 B2397639 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide CAS No. 1171464-01-9

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide

Cat. No.: B2397639
CAS No.: 1171464-01-9
M. Wt: 435.51
InChI Key: BYHTXRONQWPJSL-UHFFFAOYSA-N
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Description

This compound (CAS 1170099-31-6) features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group at the N1 position, a furan-2-yl moiety at the C3 position, and a 4-ethylbenzenesulfonamide group at the C5 position. Its molecular formula is C20H23N3O5S2, with a molecular weight of 449.54 g/mol . The sulfolane group enhances polarity and solubility, while the ethylbenzenesulfonamide moiety may influence target binding or metabolic stability.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-2-14-5-7-16(8-6-14)29(25,26)21-19-12-17(18-4-3-10-27-18)20-22(19)15-9-11-28(23,24)13-15/h3-8,10,12,15,21H,2,9,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHTXRONQWPJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H24N2O5SC_{23}H_{24}N_{2}O_{5}S and a molecular weight of 440.5 g/mol. Its structure features a tetrahydrothiophene ring, a furan moiety, and a pyrazole unit, which are known to contribute to diverse biological activities.

Molecular Structure

PropertyValue
Molecular FormulaC23H24N2O5S
Molecular Weight440.5 g/mol
CAS Number912893-62-0

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on pyrazole derivatives has shown them to possess activity against various bacterial strains and fungi. The compound's structure allows for interaction with microbial enzymes, inhibiting their growth.

Antiviral Properties

The antiviral potential of this compound has been highlighted in various studies. Pyrazole derivatives have been reported to exhibit antiviral activities by interfering with viral replication processes. Specifically, compounds with similar structures have been tested against viruses like HSV-1, demonstrating effective inhibition at specific concentrations.

Anticancer Activity

Compounds featuring the pyrazole nucleus are also noted for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or viral replication.
  • Cell Cycle Modulation : It can affect the cell cycle progression in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, contributing to their cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of pyrazole derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Gram-positive bacteria such as Staphylococcus aureus .

Study 2: Antiviral Activity

In another research effort focusing on HSV-1, a related pyrazole compound demonstrated significant antiviral activity with an IC50 value of approximately 30 µg/mL when tested on Vero cells .

Study 3: Anticancer Properties

A recent investigation into the anticancer potential of pyrazole derivatives revealed that one such compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM .

Scientific Research Applications

Medicinal Chemistry

The structural diversity of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide suggests its potential as an active pharmaceutical ingredient (API). Compounds with similar structures have shown significant biological activity, including:

  • G Protein-Coupled Receptor Modulation : Derivatives of tetrahydrothiophene have been identified as activators of G protein-gated inwardly rectifying potassium channels (GIRK), which are essential for neuronal excitability and cardiac function.

Anticancer Activity

Research into sulfonamide derivatives has highlighted their anticancer properties. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole moiety has been linked to enhanced antitumor activity .

Antimicrobial Properties

Compounds structurally related to this compound have been evaluated for their antimicrobial efficacy. Preliminary investigations suggest potential applications in treating infections caused by resistant bacterial strains .

Table 1: Summary of Biological Activities

Compound NameStructure FeaturesBiological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamideContains tetrahydrothiophene and furanPotent GIRK channel activator
4-Fluorophenyl-N-methylacetamideLacks thiophene and furan moietiesModerate analgesic activity
Isatin DerivativesContains isatin core; various substituentsAnticancer properties

This table illustrates the diverse biological activities associated with compounds that share structural similarities with this compound.

Mechanistic Studies

To elucidate the mechanism of action, interaction studies involving receptor binding assays and enzyme inhibition tests are critical. Techniques such as molecular docking simulations can provide insights into the binding affinities and potential therapeutic targets for this compound. These studies will help clarify the therapeutic potential and guide further development in drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Core Structural Variations

The target compound’s pyrazole core distinguishes it from analogs like pyrazolo-pyrimidine () or pyridine-pyrazole hybrids ().

2.2 Substituent Analysis
Compound Name (Reference) Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Sulfolane, furan-2-yl, 4-ethylbenzenesulfonamide Sulfonamide, sulfone 449.54 High polarity (sulfolane), moderate lipophilicity (ethyl group)
1-(3-Chloropyridin-2-yl)-N-(2,4-dichlorophenyl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxamide Chloropyridinyl, dichlorophenyl, difluoroethoxy Carboxamide, fluorine 491.71 Insecticidal activity; fluorinated groups enhance metabolic stability
4-(4-Amino-1-(chromen-2-yl)ethyl)-N-methylbenzenesulfonamide Fluorophenyl, chromen, pyrazolo-pyrimidine Sulfonamide, chromen 564.56 Extended aromatic system (chromen) may improve π-π stacking in target binding
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide Sulfolane, 4-fluorophenyl-furan, methoxybenzamide Benzamide, sulfone 458.50 Fluorophenyl enhances lipophilicity; methoxy group modulates electronic effects
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime Chlorophenylsulfanyl, trifluoromethyl, thiazolyl-methyl oxime Oxime, trifluoromethyl 467.36 Trifluoromethyl improves bioavailability; thiazole introduces heterocyclic diversity
2.3 Functional Group Impact
  • Sulfonamide vs.
  • Fluorinated Groups : Compounds in and utilize fluorine or trifluoromethyl groups to enhance metabolic stability and lipophilicity, whereas the target compound lacks fluorine except in the sulfolane sulfone group .
  • Sulfolane Moieties : Shared with ’s compound, this group likely improves aqueous solubility, a critical factor in pharmacokinetics .

Research Findings and Implications

  • SAR Trends : Fluorination and heterocyclic diversity (e.g., thiazole in ) are common strategies in optimizing bioactivity, but the target’s ethyl group may balance lipophilicity without excessive hydrophobicity .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Optimizing synthesis involves:

  • Reaction conditions : Temperature control (e.g., 60–80°C for coupling steps), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours for cyclization) .
  • Catalysts : Palladium or nickel complexes for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the sulfonamide core .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and purity. For example, furan protons resonate at δ 6.2–7.5 ppm, while sulfonamide protons appear as broad singlets .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrazole moieties) .
  • HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?

Methodological steps include:

  • Derivative synthesis : Modify the furan, sulfonamide, or pyrazole groups (e.g., fluorination of the benzene ring or substitution of the tetrahydrothiophene group) .
  • Bioactivity assays : Compare inhibitory activity (IC50_{50}) against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence-based assays .
  • Data analysis : Use statistical tools (e.g., ANOVA) to correlate structural changes with activity trends. For example:
Derivative ModificationEnzyme Inhibition (IC50_{50}, μM)
Furan → Thiophene0.45 ± 0.02
Sulfonamide → Amide>10
Ethyl → Trifluoromethyl0.32 ± 0.05
(Example data inspired by )

Q. What experimental approaches are recommended to investigate the enzyme inhibition mechanisms of this compound?

  • Kinetic studies : Measure KiK_i values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Docking simulations : Use AutoDock Vina to predict binding poses with catalytic sites (e.g., COX-2’s hydrophobic channel) .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding enthalpy and entropy .

Q. How should contradictions in biological assay data for this compound be systematically addressed?

  • Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Counter-screening : Test against off-target enzymes (e.g., CYP450 isoforms) to rule out false positives .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., pyrazole-sulfonamide hybrids) to identify confounding factors .

Q. What computational strategies are suitable for predicting the binding affinity of this compound with target proteins?

  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD < 2 Å) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • Free energy perturbation (FEP) : Calculate relative binding energies for derivatives with modified substituents .

Q. How can multi-component reaction strategies be applied to efficiently synthesize derivatives of this compound?

  • One-pot synthesis : Combine sulfonamide precursors, furan-2-carbaldehyde, and tetrahydrothiophene derivatives in a single reaction vessel .
  • Catalytic systems : Employ microwave-assisted synthesis (100–150°C, 30 min) with CuI as a catalyst for azide-alkyne cycloaddition .
  • Workup optimization : Use aqueous extraction (pH 7–8) to isolate intermediates and reduce purification steps .

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